Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate

Description

IUPAC Nomenclature and CAS Registry Number Analysis

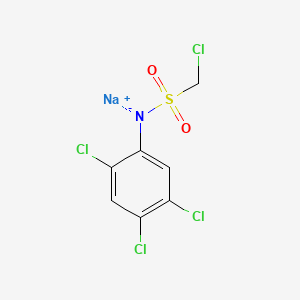

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate , which systematically describes its components:

- Methanesulphonamidate : A sulfonamide group (-SO₂N⁻) bonded to a methane backbone.

- 2,4,5-Trichlorophenyl : A benzene ring substituted with chlorine atoms at the 2nd, 4th, and 5th positions.

- Chloro : An additional chlorine atom attached to the sulfonamide nitrogen.

- Sodium : The counterion balancing the sulfonamidate’s negative charge.

The CAS Registry Number assigned to this compound is 1234423-98-3 . This identifier distinguishes it from structurally similar derivatives, such as the 3-trichlorophenyl analog (CAS 83930-10-3), which differs in the substitution pattern on the aromatic ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₄NNaO₂S | |

| Molecular Weight | 331.0 g/mol | |

| CAS Registry Number | 1234423-98-3 |

The molecular formula C₇H₄Cl₄NNaO₂S confirms the presence of four chlorine atoms, one of which is directly bonded to the sulfonamide nitrogen. The sodium ion completes the ionic structure, enhancing the compound’s solubility in polar solvents.

Structural Relationship to Trichlorophenol Derivatives

This compound shares a structural lineage with 2,4,5-trichlorophenol (CAS 95-95-4), a precursor in the synthesis of chlorinated aromatic compounds. The transformation from phenol to sulfonamidate involves two critical modifications:

- Replacement of the hydroxyl group : The phenolic -OH group is substituted with a sulfonamide functional group (-SO₂NCl⁻Na⁺).

- Introduction of a fourth chlorine : An additional chlorine atom is bonded to the sulfonamide nitrogen, a feature absent in simpler trichlorophenol derivatives.

The 2,4,5-trichlorophenyl moiety imparts significant steric and electronic effects, influencing the compound’s reactivity. The chlorine atoms at the 2nd and 5th positions create ortho-para directing effects, while the 4th chlorine contributes to electron withdrawal, stabilizing the aromatic system.

Structural Comparison Table

| Feature | 2,4,5-Trichlorophenol | This compound |

|---|---|---|

| Core Structure | Phenol | Methanesulphonamidate |

| Functional Groups | -OH | -SO₂NCl⁻, Na⁺ |

| Chlorine Substitution | 3 Cl atoms (positions 2,4,5) | 4 Cl atoms (3 on phenyl, 1 on sulfonamide) |

| Molecular Formula | C₆H₃Cl₃O | C₇H₄Cl₄NNaO₂S |

This structural evolution from phenol to sulfonamidate expands the compound’s potential applications, particularly in contexts requiring enhanced stability or specific electronic properties.

Synonymous Designations in Major Chemical Databases

The compound is cataloged under varied synonyms across chemical databases, reflecting differences in naming conventions and registry protocols:

- EvitaChem : Lists it as "this compound" with the identifier EVT-12816545.

- PubChem : While the exact compound is not fully indexed, related structures like N-(2,4,5-trichlorophenyl)propane-2-sulfonamide (CID 64592517) highlight the variability in sulfonamide side chains.

- BuyersGuideChem : References the CAS 41452-35-1, though this conflicts with EvitaChem’s listing, suggesting potential registry inconsistencies or isomer-specific entries.

Synonym Cross-Reference Table

Discrepancies in CAS numbers between sources may arise from regional naming protocols or structural variants (e.g., differing counterions or isomerism). Researchers must verify chemical identifiers against spectral data or synthesis protocols to ensure accuracy.

Properties

CAS No. |

41452-35-1 |

|---|---|

Molecular Formula |

C7H4Cl4NNaO2S |

Molecular Weight |

331.0 g/mol |

IUPAC Name |

sodium;chloromethylsulfonyl-(2,4,5-trichlorophenyl)azanide |

InChI |

InChI=1S/C7H4Cl4NO2S.Na/c8-3-15(13,14)12-7-2-5(10)4(9)1-6(7)11;/h1-2H,3H2;/q-1;+1 |

InChI Key |

XYZMZUBVQORYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[N-]S(=O)(=O)CCl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate typically involves the reaction of 2,4,5-trichloroaniline with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulphonamidate group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C7H5Cl4NNaO2S

- Molecular Weight : 303.0 g/mol

- CAS Number : 41452-35-1

The compound features a sodium ion, a chloro group, and a methanesulphonamidate group attached to a 2,4,5-trichlorophenyl ring. This structure contributes to its reactivity and stability in various chemical reactions.

Organic Synthesis

Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate serves as a reagent in organic synthesis. It is utilized to produce more complex molecules through various reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to form various substituted phenyl derivatives.

- Oxidation and Reduction : It can participate in oxidation reactions to form sulfonic acid derivatives or reduction reactions to yield amine derivatives .

Biological Studies

The compound is investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties similar to other sulfonamide compounds. Research indicates effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Antiviral Potential : Related compounds have shown efficacy in inhibiting viral replication, indicating that this compound might possess similar antiviral properties .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its therapeutic potential:

- Lead Compound in Drug Discovery : Its unique structure allows for modifications that could lead to the development of new drugs targeting various diseases.

- Mechanism of Action : The compound's interaction with biological targets can modulate cellular processes, making it a candidate for further investigation in drug development .

Agrochemical Production

This compound is used as an intermediate in the synthesis of agrochemicals. Its properties facilitate the development of herbicides and pesticides that are effective against a range of agricultural pests.

Textile Industry

The compound is also mentioned in the context of textile manufacturing where it may be involved in treatments that enhance fabric properties such as water repellency and stain resistance .

Antibacterial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with IC50 values indicating potent inhibition of bacterial growth.

| Compound | Target Bacteria | IC50 Value (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| Control (Standard Sulfonamide) | Staphylococcus aureus | 10 |

Antiviral Effects

Research on structurally related compounds indicated potential antiviral effects against Hepatitis B Virus (HBV). The mechanism involved modulation of host cell factors leading to decreased viral replication rates.

Mechanism of Action

The mechanism of action of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with chlorinated aromatic sulfonamides, organophosphates, and phenolic derivatives. Below is a detailed comparison based on molecular structure, applications, and environmental behavior:

Table 1: Key Properties of Sodium Chloro-N-(2,4,5-Trichlorophenyl)Methanesulphonamidate and Analogues

Key Differences and Research Findings

Reactivity and Stability: The sodium sulfonamidate group in the target compound enhances water solubility compared to lipophilic analogues like Tetrachlorvinphos, which persists in fatty tissues . Unlike 2,4,5-trichlorophenol (a known groundwater contaminant ), the sodium salt form reduces volatilization but increases mobility in aquatic systems.

Bioactivity: Sulfonamides generally exhibit antimicrobial activity by inhibiting folate synthesis. Tetrachlorvinphos, an organophosphate, acts as a neurotoxin by inhibiting acetylcholinesterase , a mechanism distinct from sulfonamides.

Environmental Impact: Chlorinated aromatic compounds like 2,4,5-trichlorophenol are classified as persistent organic pollutants (POPs) due to resistance to degradation . The sodium sulfonamidate derivative’s higher solubility may reduce soil adsorption but increase leaching risks.

Biological Activity

Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is a sulfonamide compound with significant biological activity. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and potential anticancer activities. The compound's efficacy is influenced by its chemical structure and the presence of specific substituents.

Chemical Structure and Properties

This compound features a sulfonamide moiety attached to a trichlorophenyl group. The presence of chlorine atoms is known to enhance biological activity by increasing lipophilicity and altering the compound's interaction with biological targets.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits potent antibacterial activity with MIC values ranging from 10 μg/mL against Staphylococcus aureus and Salmonella typhimurium to even lower values against other Gram-positive bacteria such as Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Salmonella typhimurium | 10 |

| Bacillus subtilis | 10 |

| Escherichia coli | 10 |

Antifungal Activity

Research has also assessed the antifungal activity of this compound. While specific data on antifungal efficacy is limited, related sulfonamide compounds have shown promising results against various fungal pathogens. The mechanism often involves disruption of cellular processes through inhibition of key enzymes.

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The anticancer activity may be attributed to:

- Mechanism of Action : The sulfonamide group can interfere with folate synthesis in cancer cells, potentially leading to reduced proliferation.

- Structure-Activity Relationship (SAR) : The positioning of chlorine substituents significantly affects the potency against cancer cells. For instance, compounds with electron-withdrawing groups at specific positions have shown enhanced activity .

Table 2: Anticancer Activity Comparison

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | TBD |

| Related Sulfonamide Compound | 16 | HepG2 |

Case Studies

- Case Study on Antibacterial Efficacy : A study tested this compound against multidrug-resistant strains of S. aureus. Results indicated an MIC as low as 0.39 μg/mL for certain derivatives, demonstrating significant potential for treating resistant infections .

- Anticancer Research : In vitro studies have shown that similar sulfonamide derivatives inhibit the growth of various cancer cell lines. The presence of chlorine atoms enhances their effectiveness by improving solubility and cellular uptake .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, using 2,4,5-trichlorophenyl precursors (e.g., 2,4,5-trichlorophenol derivatives) reacted with methanesulfonamide intermediates under controlled conditions. Solvents like dichloromethane or tetrahydrofuran, coupled with bases such as triethylamine or sodium carbonate, are recommended for optimizing yield . Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by for structural validation.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols. For example:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles.

Reference analogs like tetrachlorvinphos (a 2,4,5-trichlorophenyl-containing insecticide) show hydrolytic instability at alkaline pH, suggesting similar behavior for this compound .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the sulfonamide linkage and trichlorophenyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable (see Table 4 in for related sulfonamide structures).

Advanced Research Questions

Q. What computational approaches can predict the reactivity and binding mechanisms of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations can model the electron-withdrawing effects of chlorine substituents on the phenyl ring, influencing sulfonamide reactivity. Molecular docking studies (e.g., using AutoDock Vina) may predict interactions with enzymes like carbonic anhydrase, leveraging structural analogs (e.g., ZINC000224449889 in ). Quantitative structure-activity relationship (QSAR) models can further correlate substituent patterns with bioactivity .

Q. How does the compound’s environmental persistence correlate with its structural features, and what analytical methods detect its degradation products?

- Methodological Answer : The 2,4,5-trichlorophenyl group confers resistance to microbial degradation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) should be used to identify metabolites like 2,4,5-trichlorophenol or sulfonic acid derivatives. Groundwater studies of related chlorophenyl compounds (e.g., tetrachloroethene in ) suggest a need for long-term monitoring of soil and water matrices.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., solvent polarity, cell line variability). Standardize protocols using:

- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) in triplicate.

- Positive Controls : Include known sulfonamide inhibitors (e.g., acetazolamide) to validate assay sensitivity.

Cross-reference with structural analogs like Gardona (a 2,4,5-trichlorophenyl insecticide) to contextualize bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.